Chemical Structure and Properties of Vernakalant-d6 Hydrochloride
Chemical Structure and Properties of Vernakalant-d6 Hydrochloride
An In-Depth Technical Guide for Bioanalytical Applications[1]
Executive Summary
Vernakalant-d6 hydrochloride is the stable isotope-labeled analog of Vernakalant hydrochloride, a novel Class III antiarrhythmic agent (investigational code RSD1235).[1] While the parent drug is clinically utilized for the rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm, the deuterated form (Vernakalant-d6 ) serves a distinct, critical role in pharmaceutical research: it is the Gold Standard Internal Standard (IS) for quantitative bioanalysis.[1]
This guide details the molecular architecture, physicochemical properties, and specific LC-MS/MS protocols required to utilize Vernakalant-d6 HCl effectively.[1] It emphasizes the "Isotopic Dilution" principle, where the d6-analog corrects for matrix effects, ionization suppression, and extraction variability in biological samples.
Molecular Architecture & Isotopic Design
The efficacy of Vernakalant-d6 as an internal standard relies on its structural identity to the parent drug, differing only by mass.
1.1 Chemical Identity[1][2][3][4][5]
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IUPAC Name: (3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl-d6)ethoxy]cyclohexyl]pyrrolidin-3-ol hydrochloride.[1][4][5]
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Molecular Formula:
[1] -
Molecular Weight: ~391.96 g/mol (Salt form); ~355.50 g/mol (Free base).[1]
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Chiral Centers: Three centers (3R, 1R, 2R).[5] The stereochemistry is preserved in the deuterated standard to ensure identical chromatographic retention.
1.2 Deuterium Labeling Strategy
The "d6" designation typically refers to the replacement of six hydrogen atoms with deuterium (
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Why d6? A mass shift of +6 Da is optimal for small molecules (MW ~300-500).[1] It places the internal standard signal well beyond the natural isotopic envelope (M+1, M+2, M+3) of the parent drug, preventing "cross-talk" or spectral interference during mass spectrometry.
Figure 1: Structural logic of Vernakalant-d6. The deuterium labeling (red) provides mass separation, while the core scaffold (blue) ensures chromatographic co-elution with the analyte.
Physicochemical Profile
The physical properties of the deuterated salt are virtually identical to the non-deuterated drug due to the negligible isotope effect on lipophilicity. This similarity is the mechanism of action for its use as an internal standard.
| Property | Vernakalant HCl (Parent) | Vernakalant-d6 HCl (IS) | Significance for Bioanalysis |
| Molecular Weight | 385.93 g/mol | ~391.96 g/mol | +6 Da shift allows mass spectral resolution.[1] |
| Solubility | Soluble in Water, Methanol, DMSO | Identical | Compatible with reversed-phase mobile phases.[1] |
| pKa | ~9.5 (Pyrrolidine nitrogen) | ~9.5 | Ionization efficiency in ESI(+) is identical.[1] |
| LogP | ~1.3 (Octanol/Water) | ~1.3 | Crucial: Both compounds co-elute, experiencing the same matrix effects. |
| Hygroscopicity | Hygroscopic | Hygroscopic | Must be stored desiccated; weigh quickly.[1] |
Analytical Application: LC-MS/MS Methodology
This section outlines the workflow for quantifying Vernakalant in human plasma using the d6-analog. The protocol follows FDA Bioanalytical Method Validation guidelines [1].[6]
3.1 Mass Spectrometry Parameters (ESI+)
Vernakalant ionizes efficiently in positive electrospray ionization (ESI) mode due to the tertiary amine in the pyrrolidine ring.
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Ion Source: ESI Positive
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Scan Mode: Multiple Reaction Monitoring (MRM)
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| Vernakalant | 348.2 | 151.1 | 25 | 100 |
| Vernakalant-d6 | 354.2 | 157.1 | 25 | 100 |
Note: The transition 348.2
3.2 Sample Preparation Protocol (Protein Precipitation)
This method relies on "Parallelism"—the IS tracks the analyte through every step.
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Stock Preparation: Dissolve Vernakalant-d6 HCl in Methanol to 1 mg/mL. Store at -20°C.
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Working IS Solution: Dilute stock in 50% Methanol/Water to ~500 ng/mL.
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Extraction:
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Injection: Transfer supernatant to autosampler vial. Inject 5 µL.
3.3 Chromatographic Workflow
The d6-analog must co-elute with the analyte to compensate for ion suppression.[1]
Figure 2: The self-validating bioanalytical workflow. The d6-IS corrects for errors by experiencing the exact same environment as the analyte.
Synthesis & Stability Considerations
4.1 Synthesis Pathway
Vernakalant-d6 is typically synthesized via the coupling of a chiral pyrrolidinol precursor with a deuterated 3,4-dimethoxyphenethyl bromide .[1]
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Critical Control Point: The stereochemistry of the cyclohexane ring (1R, 2R) and pyrrolidine (3R) must be strictly controlled, as diastereomers (e.g., the (3S) isomer) may have slightly different retention times, negating the benefits of the IS [2].
4.2 Isotope Exchange & Storage
While carbon-bound deuterium (C-D) is generally stable, exposure to extreme pH or catalytic conditions can cause Hydrogen-Deuterium Exchange (HDX).[1]
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Storage: Store solid at -20°C, desiccated.
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Solution Stability: Stable in Methanol/Water for 1 month at 4°C. Avoid acidic aqueous solutions for prolonged periods to prevent ether hydrolysis.
Handling & Safety (SDS Highlights)
Treat Vernakalant-d6 HCl with the same precautions as the active pharmaceutical ingredient (API).
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Signal Word: Warning.
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Hazard Statements:
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PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
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U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 9930049, Vernakalant. Retrieved from [Link][1]
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European Medicines Agency (EMA). (2010).[1] Assessment Report: Brinavess (Vernakalant).[1] Retrieved from [Link][1]
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Eldstrom, J., et al. (2007).[2] "The molecular basis of high-affinity binding of the antiarrhythmic compound Vernakalant (RSD1235) to Kv1.5 channels." Molecular Pharmacology, 72(6), 1522-1534.[1][2] (Provides mechanistic context for the base compound).
Sources
- 1. Vernakalant | C20H31NO4 | CID 9930049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. molnova.com [molnova.com]
- 3. VERNAKALANT HYDROCHLORIDE | 748810-28-8 [chemicalbook.com]
- 4. Vernakalant - Wikipedia [en.wikipedia.org]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
